

agaric acid mitochondrial permeability transition mechanism

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Compound Focus: Agaric Acid

CAS No.: 666-99-9

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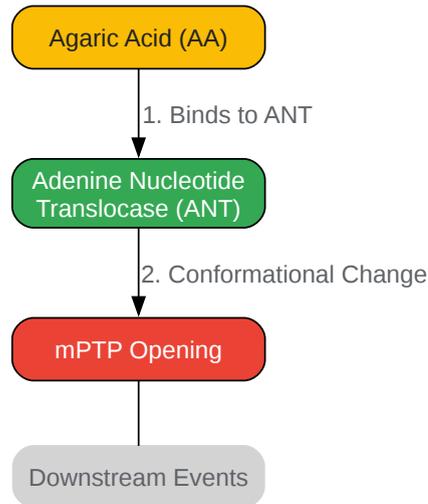
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Proposed Molecular Mechanism

Based on the experimental data, the mechanism of **agaric acid** action can be summarized as follows:

- **Binding to ANT:** The citrate moiety of **agaric acid**, bearing negative charges, interacts with the nucleotide-binding site on the cytosolic side of the **adenine nucleotide translocase (ANT)**, a protein in the inner mitochondrial membrane [1] [2]. This interaction is competitive with ADP [1] [2].
- **Stabilization in the Membrane:** The hydrophobic alkyl chain of **agaric acid** inserts into the lipid milieu of the inner membrane, stabilizing its interaction with ANT. This makes the process highly dependent on **membrane fluidity** [1] [2].
- **Pore Opening:** Binding of **agaric acid** locks the ANT in a conformation that favors the conversion from a specific transporter to a non-specific channel, thereby **inducing the opening of the mitochondrial permeability transition pore (mPTP)** [1] [2].
- **Consequence of Pore Opening:** The open pore allows the free diffusion of small molecules and ions [3]. This leads to:
 - Collapse of the proton gradient and membrane potential, uncoupling oxidative phosphorylation [3].
 - Osmotic swelling of the matrix, potentially rupturing the outer membrane [3].
 - Efflux of calcium and glutathione [4].
 - **Increased production of reactive oxygen species (ROS)** and oxidative damage to lipids and proteins, further promoting mPTP opening [4].
 - Release of cytochrome c, initiating apoptosis [4] [3].

The following diagram illustrates this sequence of events and its consequences.



- Ca²⁺ Efflux

- ΔΨ Collapse

- Swelling

- ↑ ROS Production

- Cytochrome c Release

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Key Experimental Protocols

To study the mechanism of **agaric acid**, several standard mitochondrial assays are employed. The following table outlines the core methodologies cited in the research.

Assay	Key Details	Measured Parameters
Calcium Retention Capacity (CRC)	Mitochondria incubated in basic medium (e.g., 125 mM KCl, 10 mM succinate) with Ca ²⁺ pulses. Agaric acid added to induce pore opening [4].	Ca ²⁺ movements via spectrophotometer using metallochromic indicator Arsenazo III (675-685 nm) [4] [2].

Assay	Key Details	Measured Parameters
Transmembrane Potential ($\Delta\Psi$)	Mitochondria incubated with succinate as substrate. Potential-sensitive dyes used [1] [4].	Change in fluorescence of Safranin O [2] or other potential-sensitive dyes.
Mitochondrial Swelling	Mitochondria incubated in isotonic medium. Pore opening allows solute influx [1] [4].	Decrease in absorbance/turbidity at 540 nm [4] [2].
ANT Labeling	Mitochondria pre-incubated with AA, then treated with fluorescent thiol reagent eosin-5-maleimide (EMA) [1] [4].	Fluorescence detection after SDS-PAGE; reduced labeling indicates AA blocks access to Cys residue on ANT [1] [4].
Oxidative Stress Markers	H₂O₂: Acetyl-3,2-dihydrophenoxazine + horseradish peroxidase → resorufin fluorescence (530-590 nm) [4]. Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay [4].	H ₂ O ₂ content and malondialdehyde (MDA) levels as indicators of oxidative damage [4].

Context and Current Scientific Debate

It is important to note that while the evidence strongly supports ANT as a key target for **agaric acid**, the exact molecular identity of the mPTP is a subject of ongoing debate in the field [5]. The current consensus, as of a 2023 review, is that the mitochondrial **F-ATP synthase** is also a strong candidate for the pore-forming unit, with ANT playing a critical regulatory role [5]. **Agaric acid** remains a valuable pharmacological tool for studying the classic, ANT-dependent pathway of permeability transition.

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